N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinazolinone moiety: This step involves the reaction of the triazole intermediate with a quinazolinone derivative.
Introduction of the sulfonamide group: This is usually done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent for treating diseases such as cancer or infections.
Industry: Its unique chemical properties can be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide
- N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
Uniqueness
The uniqueness of N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N6O3S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[[4-methyl-5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H22N6O3S2/c1-14-8-10-15(11-9-14)27(32(3,29)30)12-19-24-25-21(26(19)2)31-13-18-22-17-7-5-4-6-16(17)20(28)23-18/h4-11H,12-13H2,1-3H3,(H,22,23,28) |
InChI Key |
AUDKBIFOYIRCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC3=NC4=CC=CC=C4C(=O)N3)S(=O)(=O)C |
Origin of Product |
United States |
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